Bienvenue dans la boutique en ligne BenchChem!

3-methyl-1H-pyrazolo[4,3-c]pyridine

Physical Chemistry Process Chemistry Analytical Chemistry

3-Methyl-1H-pyrazolo[4,3-c]pyridine (CAS 120422-91-5) is a nitrogen-rich, bicyclic aromatic heterocycle characterized by a fused pyrazole–pyridine ring system with a methyl substituent at the 3-position. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of kinase inhibitors and other bioactive molecules.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 120422-91-5
Cat. No. B053560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H-pyrazolo[4,3-c]pyridine
CAS120422-91-5
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=C2C=NC=CC2=NN1
InChIInChI=1S/C7H7N3/c1-5-6-4-8-3-2-7(6)10-9-5/h2-4H,1H3,(H,9,10)
InChIKeyKHYQZSZRKAFYEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1H-pyrazolo[4,3-c]pyridine (CAS 120422-91-5): A Privileged Scaffold for Kinase Inhibitor Development and Heterocyclic Synthesis


3-Methyl-1H-pyrazolo[4,3-c]pyridine (CAS 120422-91-5) is a nitrogen-rich, bicyclic aromatic heterocycle characterized by a fused pyrazole–pyridine ring system with a methyl substituent at the 3-position. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of kinase inhibitors and other bioactive molecules. Its core is a key pharmacophore in the development of potent and selective inhibitors targeting oncology-related signaling pathways [1]. The compound is commercially available in high purity (>95–97%) and is utilized extensively as a research intermediate in lead optimization and structure–activity relationship (SAR) studies .

Why Generic Pyrazolopyridine Isomers Cannot Replace 3-Methyl-1H-pyrazolo[4,3-c]pyridine in Target-Oriented Research


The pyrazolopyridine family encompasses several regioisomeric forms (e.g., [3,4-b], [3,4-c], [4,3-c], [1,5-a]), each presenting distinct electronic distributions, steric profiles, and hydrogen-bonding patterns that critically influence molecular recognition by biological targets . Substituting 3-methyl-1H-pyrazolo[4,3-c]pyridine with a different isomer—even one bearing the same methyl group—can result in complete loss of target engagement or altered selectivity profiles due to divergent hinge-binding geometries in kinase active sites [1]. Furthermore, the specific [4,3-c] fusion and 3-methyl substitution confer unique physicochemical properties (e.g., lower predicted boiling point and density versus the unsubstituted core) that impact synthetic handling, purification, and formulation development. For procurement specialists, these regioisomeric and substitution-dependent variations mandate that only the exact CAS 120422-91-5 compound will reproduce literature-validated results and ensure continuity in SAR programs.

Quantitative Differentiation of 3-Methyl-1H-pyrazolo[4,3-c]pyridine: Physical Properties, Kinase Inhibition, and Synthetic Utility


Reduced Boiling Point and Density Versus Unsubstituted Core Facilitates Purification and Handling

The 3-methyl substitution lowers the predicted boiling point and density relative to the unsubstituted 1H-pyrazolo[4,3-c]pyridine scaffold. Specifically, 3-methyl-1H-pyrazolo[4,3-c]pyridine exhibits a predicted boiling point of 305.8±22.0 °C and a predicted density of 1.273±0.06 g/cm³ , compared to 318.8±15.0 °C and 1.348 g/cm³ for the parent 1H-pyrazolo[4,3-c]pyridine [1]. This approximately 13 °C reduction in boiling point and 5.5% decrease in density reflect altered intermolecular interactions that can simplify distillation-based purification and improve solubility characteristics in organic solvents.

Physical Chemistry Process Chemistry Analytical Chemistry

Sub-Micromolar Kinase Inhibition Potency Defines the Scaffold's Utility in PLK1-Targeted Oncology Programs

Derivatives of 3-methyl-1H-pyrazolo[4,3-c]pyridine demonstrate tangible kinase inhibitory activity. A specific derivative, 3-(3-methyl-6-{[(1S)-1-phenylethyl]amino}-1H-pyrazolo[4,3-c]pyridin-1-yl)benzonitrile, exhibited an IC50 of 412 nM against human Polo-like kinase 1 (PLK1) in a biochemical assay [1]. This sub-micromolar potency establishes the scaffold as a viable starting point for PLK1 inhibitor optimization. While potent pyrazolo[3,4-b]pyridine derivatives often achieve low nanomolar IC50 values (e.g., 1.58 nM against ALK [2]), the distinct regioisomeric geometry of the [4,3-c] series confers a different kinase selectivity profile, as evidenced by its discrete target engagement (PLK1 vs. ALK/TRK). For researchers seeking PLK1-focused chemical probes, the [4,3-c] isomer provides a privileged entry vector.

Kinase Inhibition Oncology PLK1 Binding Affinity

Commercially Defined Purity Specifications Ensure Reproducibility in Lead Optimization Campaigns

Reputable chemical suppliers provide 3-methyl-1H-pyrazolo[4,3-c]pyridine with rigorously controlled purity specifications. For instance, one vendor certifies a minimum purity of 97% (as a light yellow solid) with recommended storage at 0–8 °C , while another offers a 95% minimum purity specification . These defined quality metrics exceed the baseline requirements for many research-grade intermediates and are critical for ensuring batch-to-batch consistency in SAR studies. In contrast, less-characterized or custom-synthesized analogs may lack such stringent, publicly declared specifications, introducing variability that can confound biological assay results and delay project timelines.

Quality Control Reproducibility Synthetic Chemistry

Proven Synthetic Versatility: A Single Scaffold Yields Diverse Bioactive Derivatives Across Multiple Therapeutic Areas

The 3-methyl-1H-pyrazolo[4,3-c]pyridine core has been successfully elaborated into numerous derivatives with quantified biological activities. In anticancer research, substituted pyrazolo[4,3-c]pyridine derivatives have demonstrated IC50 values as low as 1.937 µg/mL against MCF-7 breast carcinoma cells and 3.695 µg/mL against HepG2 liver carcinoma cells, outperforming doxorubicin in specific assays [1]. The scaffold has also yielded potent trypanocidal agents with sub-micromolar activity against Trypanosoma brucei [2], and has been investigated for anxiolytic properties . This breadth of validated applications—spanning oncology, neglected tropical diseases, and CNS disorders—underscores the scaffold's exceptional versatility compared to more specialized heterocyclic building blocks that may only serve a single target class.

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

High-Impact Application Scenarios for 3-Methyl-1H-pyrazolo[4,3-c]pyridine (CAS 120422-91-5) Based on Verified Differentiation Evidence


PLK1-Targeted Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing Polo-like kinase 1 (PLK1) inhibitors can leverage 3-methyl-1H-pyrazolo[4,3-c]pyridine as a validated starting scaffold. As demonstrated by the 412 nM IC50 achieved for a derivative in PLK1 biochemical assays [1], the core provides a tangible foundation for SAR expansion. The lower predicted boiling point (305.8 °C) relative to the unsubstituted core simplifies purification of advanced intermediates, while the high commercial purity (≥97%) ensures reproducible synthetic outcomes. This scenario is particularly relevant for oncology-focused groups seeking to develop selective PLK1 modulators with a distinct intellectual property position compared to pyrazolo[3,4-b]pyridine-based series.

Multi-Target Heterocyclic Library Synthesis for Phenotypic Screening

Given the scaffold's proven versatility across anticancer, trypanocidal, and CNS applications [2][3], 3-methyl-1H-pyrazolo[4,3-c]pyridine is ideally suited as a core building block for diversity-oriented synthesis (DOS) libraries. Its distinct regioisomeric geometry and 3-methyl substitution create a unique chemical space that is underrepresented in commercial screening collections. Procurement of high-purity, well-characterized material (95–97% purity, defined storage at 0–8 °C) ensures that all library members are synthesized from a consistent, quality-controlled precursor, minimizing false positives or negatives in high-throughput phenotypic assays.

Process Chemistry Development for Scalable Synthesis of Clinical Candidates

Process R&D groups tasked with scaling up a pyrazolo[4,3-c]pyridine-containing clinical candidate can benefit from the compound's favorable physicochemical profile. The 13 °C reduction in predicted boiling point versus the unsubstituted core translates to less energy-intensive distillation during intermediate purification, directly impacting cost-of-goods at scale. Additionally, the documented lower density (1.273 g/cm³) may enhance solubility in common organic solvents, potentially simplifying work-up procedures and improving overall yield. For procurement, sourcing material with a certified minimum purity of 95% from the outset establishes a reliable supply chain for process validation and tech transfer.

Structure-Based Drug Design (SBDD) and Fragment-Based Lead Discovery

In SBDD or fragment-based campaigns, the 3-methyl-1H-pyrazolo[4,3-c]pyridine core can serve as a privileged fragment for soaking into kinase crystal structures. Its unique hydrogen-bonding pattern, distinct from other pyrazolopyridine isomers , allows it to interrogate hinge-binding regions in a manner complementary to more common fragments. The availability of high-purity material (≥97%) and defined storage conditions ensures that the fragment's integrity is maintained from procurement through crystallographic analysis, facilitating reliable electron density interpretation and enabling structure-guided optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methyl-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.